molecular formula C7H4BrN3O B12103571 6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde

6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B12103571
M. Wt: 226.03 g/mol
InChI Key: LKIHXAOFFCGGGS-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound featuring a bromine atom at the 6th position of the imidazo[1,2-a]pyrazine ring and an aldehyde group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and α-haloketones under basic conditions.

    Formylation: The aldehyde group is introduced at the 2nd position via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes continuous flow processes, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

    Reduction: 6-Bromoimidazo[1,2-a]pyrazine-2-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde exerts its effects is largely dependent on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Potentially interfering with nucleic acid synthesis or function, leading to antimicrobial or anticancer effects.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyrazine-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoroimidazo[1,2-a]pyrazine-2-carbaldehyde: Contains a fluorine atom at the 6th position.

    6-Iodoimidazo[1,2-a]pyrazine-2-carbaldehyde: Features an iodine atom at the 6th position.

Uniqueness

6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interaction with biological targets differently compared to its chloro, fluoro, and iodo analogs.

This compound’s distinct properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmaceutical research.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C7H4BrN3O/c8-6-3-11-2-5(4-12)10-7(11)1-9-6/h1-4H

InChI Key

LKIHXAOFFCGGGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(N=C2)Br)C=O

Origin of Product

United States

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